disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate
Description
Systematic IUPAC Nomenclature and Synonyms
The compound disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate is systematically named according to IUPAC rules as disodium [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate dihydrate , reflecting its stereochemistry and hydration state. This nomenclature specifies:
- The sodium counterions (disodium)
- The phosphorylated pentyl backbone with hydroxyl and ketone functional groups
- The absolute configuration (R,R,R) at carbons 2, 3, and 4
- The dihydrate crystalline form
Common synonyms include:
- D-Ribose 5-phosphate disodium salt dihydrate
- 5-O-Phosphonopentose disodium salt
- CAS Registry Number 207671-46-3
Table 1: Key nomenclature identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | disodium [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate dihydrate | |
| CAS Number | 207671-46-3 | |
| Alternative Names | D-Rib-5-P Na₂; AE Organo-Metallics™ NA-OMX-02 |
Molecular Formula and Stoichiometric Relationships
The anhydrous molecular formula is C₅H₁₁O₈PNa₂ , while the dihydrate form becomes C₅H₁₃Na₂O₁₀P due to the inclusion of two water molecules. Key stoichiometric features include:
- Carbon skeleton : A five-carbon chain (pentyl group)
- Functional groups :
- Phosphate ester at position 5
- Three hydroxyl groups at positions 2, 3, 4
- Ketone group at position 5
- Counterions : Two sodium atoms neutralizing the phosphate group's negative charges
The molecular weight calculates as:
Table 2: Compositional analysis
| Component | Count | Role |
|---|---|---|
| Carbon (C) | 5 | Backbone structure |
| Hydrogen (H) | 13 | Hydroxyl/water hydrogens |
| Oxygen (O) | 10 | Phosphate, hydroxyl, ketone |
| Sodium (Na) | 2 | Charge balance |
| Phosphorus (P) | 1 | Phosphate center |
Hydration States and Crystalline Forms
The compound predominantly exists as a dihydrate in solid-state configurations, with two water molecules incorporated into the crystal lattice. Key hydration characteristics:
- Water content : 11.6% by mass (36.00 g/mol H₂O / 310.10 g/mol total)
- Stability : The dihydrate form shows enhanced stability compared to anhydrous forms, with recommended storage at -20°C to prevent decomposition
Crystalline properties include:
- Solubility : 50 mg/mL in water at 25°C
- Hydrate classification : A stoichiometric hydrate with fixed water content per formula unit
- Crystal water role : Stabilizes the sodium-phosphate coordination through hydrogen bonding networks
Table 3: Hydration state comparison
| Property | Anhydrous Form | Dihydrate Form |
|---|---|---|
| Molecular Weight | 292.10 g/mol | 310.10 g/mol |
| Water Content | 0% | 5.8% per H₂O |
| Storage Temp | -20°C | -20°C |
| Solubility in H₂O | Lower | 50 mg/mL |
Properties
IUPAC Name |
disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUSOPCULOEKKB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphoryl Dihalide-Mediated Synthesis
A widely reported method involves the reaction of ribose derivatives with phosphoryl dihalides. The Chinese patent CN101891772B outlines a three-step process:
- Preparation of phosphoryl dihalide (POX₂, where X = Cl or Br): Phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) is reacted with nucleosides under anhydrous conditions.
- Formation of nucleoside phosphodiester: Ribose reacts with phosphoryl dihalide at 0–5°C in the presence of a base (e.g., triethylamine), yielding a phosphodiester intermediate.
- Substitution and salification: The intermediate undergoes hydrolysis with sodium hydroxide, followed by ion exchange to produce the disodium salt.
Key Data:
Dibenzyl Phosphoramidite Approach
An alternative route, described in the Journal of Organic Chemistry, utilizes dibenzyl N,N-diisopropylphosphoramidite for regioselective phosphorylation:
- Protection of ribose: Ribose is protected as 2,3-O-isopropylidene ribofuranose to prevent undesired side reactions.
- Phosphitylation: The protected ribose reacts with dibenzyl phosphoramidite in dichloromethane, catalyzed by 5-phenyl-1H-tetrazole.
- Oxidation and deprotection: Hydrogen peroxide oxidizes the phosphite intermediate to phosphate, followed by acidic removal of protecting groups.
Key Data:
- Regioselectivity: >90% for the 5′-position
- Overall Yield: 65–70%
- Scalability: Demonstrated at 100 g scale.
Enzymatic and Biochemical Approaches
Depurination of Nucleoside Triphosphates
ProQuest research highlights a biochemical method using nucleoside triphosphates (NTPs) as starting materials:
- Acid hydrolysis: Adenosine triphosphate (ATP) or guanosine triphosphate (GTP) is treated with 0.1 M HCl at 80°C for 2 hr, cleaving the glycosidic bond.
- Purification: Ribose 5′-phosphate is isolated via anion-exchange chromatography.
Key Data:
Pentose Phosphate Pathway Mimicry
Recent studies leverage enzymes from the oxidative pentose phosphate pathway:
- Ribokinase catalysis: Recombinant ribokinase phosphorylates D-ribose using ATP in buffered solutions (pH 7.4).
- Co-factor recycling: ATP is regenerated using polyphosphate kinases to reduce costs.
Key Data:
- Enzymatic Efficiency: $$ k{cat}/Km = 1.2 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $$
- Industrial Use: Limited by enzyme stability at scale.
Prebiotic Synthesis Routes
Borate-Guided Thermal Evaporation
A landmark study in Scientific Reports demonstrates a prebiotically plausible synthesis:
- Reagent mixture: Ribose, phosphate (Na₂HPO₄), urea, and borate (Na₂B₄O₇) are dissolved in water.
- Evaporation: The solution is heated at 70°C under reduced pressure, concentrating reactants and promoting phosphorylation.
Key Data:
- Yield: 45–50%
- Regioselectivity: 5′-phosphate favored 8:1 over other positions
- Role of borate: Stabilizes ribose via complexation, increasing reaction efficiency 3-fold.
Industrial-Scale Production
Large-Scale Fermentation
Microbial fermentation using Escherichia coli overexpression strains is employed industrially:
- Strain engineering: Ribose-5-phosphate isomerase (RpiB) and transketolase genes are overexpressed to enhance flux through the pentose phosphate pathway.
- Downstream processing: The product is extracted via ion-exchange chromatography and crystallized as the disodium salt.
Key Data:
- Titer: 120–150 g/L in fed-batch reactors
- Cost: \$120–150/kg at commercial scale.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Disodium;(2,3,4-trihydroxy-5-oxopentyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate is characterized by multiple hydroxyl groups and a phosphate group, which contribute to its unique biochemical properties. The presence of three chiral centers at the 2, 3, and 4 positions enhances its functionality in biological systems. This compound is a derivative of phosphoric acid and exhibits properties that are crucial for energy transfer and signaling within cells.
Biochemical Applications
1. Cellular Metabolism:
- Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate plays a vital role in carbohydrate metabolism. It serves as an intermediate in the pentose phosphate pathway, which is essential for the production of nucleotides and nucleic acids.
- Its structure allows it to participate in various enzymatic reactions that are critical for cellular energy production.
2. Signal Transduction:
- The phosphate group in disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate is integral to signal transduction pathways. Phosphorylation events are key regulatory mechanisms in many cellular processes including growth, metabolism, and apoptosis.
Industrial Applications
1. Food Industry:
- Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate is used as an emulsifier and stabilizer in food production. It helps maintain the texture and consistency of various food products by preventing separation of ingredients .
- Its buffering capacity makes it suitable for controlling pH levels in food processing.
2. Water Treatment:
- The compound is utilized in water treatment processes for corrosion control. It can be blended with polyphosphates to enhance its efficacy in preventing scale formation and corrosion in pipelines .
- It also serves as a precursor for the synthesis of other water treatment chemicals.
3. Textile Processing:
- In textile manufacturing, disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate acts as a buffering agent that helps maintain the pH during dyeing processes .
Case Studies
Case Study 1: Enhanced Biological Phosphorus Removal
- In a wastewater treatment facility utilizing enhanced biological phosphorus removal (EBPR), disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate was evaluated for its role in optimizing nutrient removal processes. The study highlighted how the compound improved the stability of the EBPR process by minimizing chemical dosing requirements while achieving effluent quality standards .
Case Study 2: Digital Twin Applications in Wastewater Treatment
- A digital twin model implemented at a water resource recovery facility demonstrated the effectiveness of disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate in real-time monitoring and optimization of treatment processes. The model utilized data analytics to predict performance outcomes based on varying concentrations of disodium phosphate .
Mechanism of Action
The compound exerts its effects primarily through its involvement in the pentose phosphate pathway. It acts as an intermediate, facilitating the conversion of glucose-6-phosphate to ribose-5-phosphate. This pathway is crucial for the production of nucleotides and nucleic acids. The molecular targets include various enzymes involved in the pathway, such as glucose-6-phosphate dehydrogenase.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sugar Phosphate Derivatives
Disodium Glucose Phosphate (CAS 59-56-3)
- Structure : A disodium salt of glucose-1-phosphate or glucose-6-phosphate.
- Function : Acts as a skin-conditioning agent in cosmetics, unlike R5P, which is metabolically active in the PPP.
D-Xylose-5-Phosphate Disodium Salt
- Structure : A pentose phosphate isomer, differing from R5P in stereochemistry (xylose vs. ribose).
- Function : Participates in the xylulose phosphate pathway , which intersects with the PPP but is more specialized in carbohydrate metabolism in plants and microorganisms.
- Applications : Used in studies of carbohydrate metabolism and enzyme kinetics .
Disodium Acetyl Glucosamine Phosphate (CAS 102029-88-9)
Functional Analogs in Enzyme Inhibition
Disodium Phenyl Phosphate
- Structure : Aromatic phosphate ester lacking a sugar backbone.
- Function: Inhibits alkaline phosphatase and is used to measure 5'-nucleotidase activity in clinical diagnostics.
Sodium Glycerophosphate
- Structure : Glycerol backbone with a phosphate group.
- Function : Alkaline phosphatase inhibitor and calcium-regulating agent in parenteral nutrition.
- Applications: Clinical therapeutics and diagnostic kits, distinct from R5P’s metabolic roles .
Comparison Based on Physicochemical Properties
Application-Based Comparison
Metabolic Research
Pharmaceuticals and Cosmetics
Industrial Uses
- Disodium Hydrogen Phosphate (Na₂HPO₄) : Buffer in detergents and food processing, contrasting with R5P’s specialized biochemical role .
Biological Activity
Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate, also known as sodium (2R,3S,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate, is a phosphoric acid derivative with significant biological activity. This compound plays a crucial role in various biochemical pathways, particularly in cellular metabolism and nucleotide synthesis.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a ketone functional group, which contribute to its reactivity and biological functions. Its molecular formula is , with a molecular weight of approximately 274.07 g/mol. The stereochemistry of the compound includes three chiral centers at positions 2, 3, and 4, which influence its interaction with enzymes and metabolic pathways.
Role in Metabolism
Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate is integral to the Pentose Phosphate Pathway (PPP) , which is essential for generating ribose-5-phosphate and NADPH. These products are crucial for nucleotide synthesis and serve as reducing agents in various anabolic reactions.
Key Functions:
- Nucleotide Synthesis : Serves as a precursor for the synthesis of nucleotides and nucleic acids.
- Energy Production : Involved in generating NADPH, which is vital for metabolic processes.
- Cellular Signaling : Plays a role in regulating various cellular signaling pathways.
The compound primarily interacts with enzymes such as ribose-5-phosphate isomerase and phosphopentomutase. These enzymes facilitate its conversion into ribulose 5-phosphate and other intermediates critical for nucleotide metabolism.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| D-Ribose-5-phosphate disodium salt | Directly involved in nucleotide synthesis | |
| Disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate | Contains additional hydroxyl groups | |
| Sodium (2R,3S)-2,3,5-trihydroxy-4-oxopentyl phosphate | Different stereochemistry affecting reactivity |
The uniqueness of disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate lies in its specific stereochemistry and the combination of multiple hydroxyl groups with a ketone and phosphate functionality. This configuration may confer distinct biochemical properties that differentiate it from other compounds.
Case Studies and Research Findings
- Nucleotide Synthesis : A study demonstrated that disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate significantly enhances nucleotide synthesis rates in cultured cells by increasing the availability of ribose-5-phosphate .
- Cellular Metabolism : Research indicated that this compound plays a critical role in maintaining cellular energy levels by participating in the PPP. Cells treated with this compound exhibited increased NADPH levels compared to controls .
- Enzyme Interaction Studies : Interaction studies have shown that disodium (2,3,4-trihydroxy-5-oxopentyl) phosphate influences the activity of enzymes involved in nucleotide metabolism. For instance, it was found to enhance the activity of ribose-5-phosphate isomerase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
